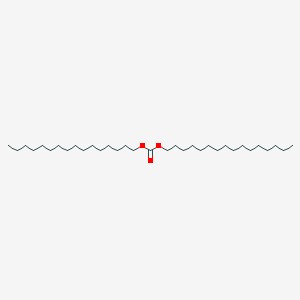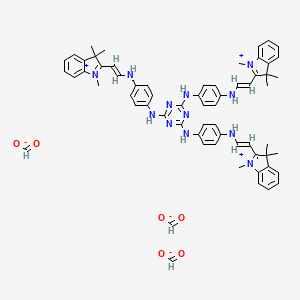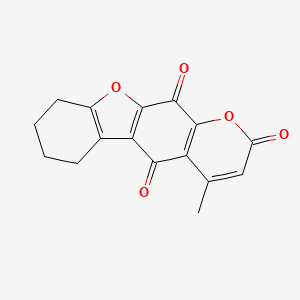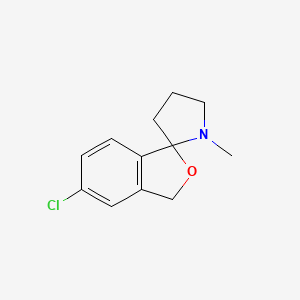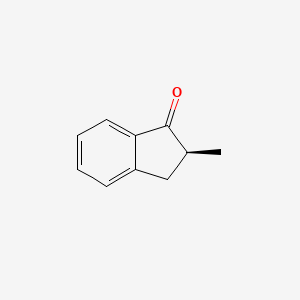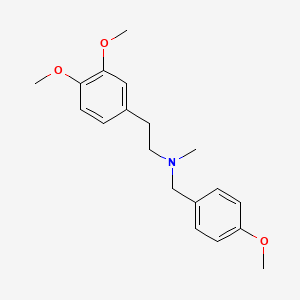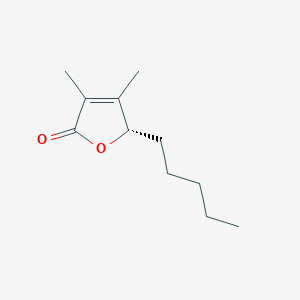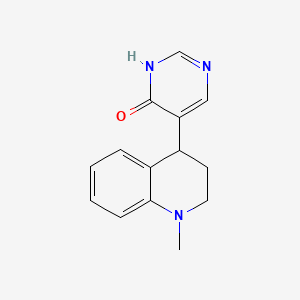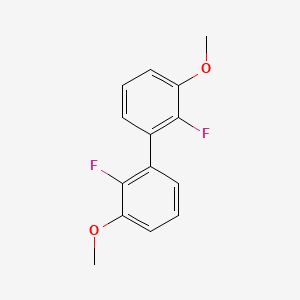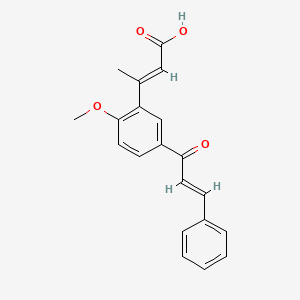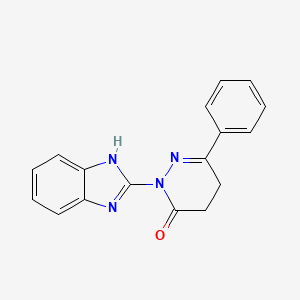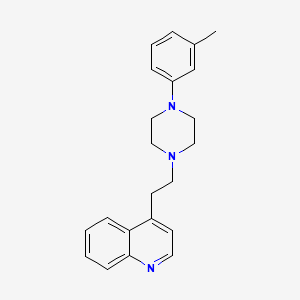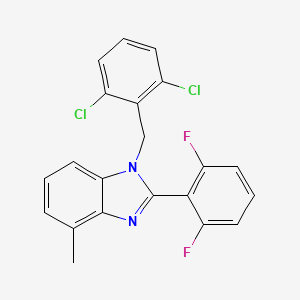![molecular formula C7H8N4OS B12724630 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- CAS No. 72796-89-5](/img/structure/B12724630.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-: is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Medicine: In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. Studies have shown that these derivatives can exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.
Industry: In the materials science industry, the compound can be used as a precursor for the synthesis of advanced materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
作用機序
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: A closely related compound without the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Another similar compound with an amine group instead of the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-thiol: A compound with a thiol group at the 7-position.
Uniqueness: The presence of the mercaptomethyl group in [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- imparts unique chemical properties, such as increased reactivity towards certain reagents and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its potential for various applications.
特性
CAS番号 |
72796-89-5 |
|---|---|
分子式 |
C7H8N4OS |
分子量 |
196.23 g/mol |
IUPAC名 |
5-methyl-2-(sulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(8-4)9-5(3-13)10-11/h2,13H,3H2,1H3,(H,8,9,10) |
InChIキー |
DZBAOTXCAMRFHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


